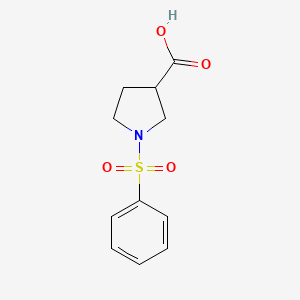
1-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.288. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a benzenesulfonyl group and a carboxylic acid. Its unique structure contributes to its biological properties, making it a candidate for various pharmacological applications.
Biological Activities
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolidine-3-carboxylic acids exhibit potent antimicrobial properties against a range of pathogens. For example, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
2. Anticancer Potential
Research indicates that pyrrolidine derivatives can exhibit anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, including A549 human lung cancer cells. The mechanism often involves the modulation of apoptotic pathways and the inhibition of key enzymes involved in cancer progression .
3. Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes. For instance, it has been noted for its potential to inhibit BACE-1 (Beta-site APP Cleaving Enzyme 1), which is implicated in Alzheimer's disease pathology. The compound's interaction with the enzyme's active site suggests a promising avenue for drug development targeting neurodegenerative disorders .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Pyrrolidine Ring : The initial step often includes the cyclization of suitable precursors under acidic or basic conditions.
- Sulfonation : Introduction of the benzenesulfonyl group can be achieved through electrophilic aromatic substitution.
- Carboxylation : The final step usually involves the addition of a carboxylic acid group, which can be accomplished via carbonylation reactions or through the use of carboxylic acid derivatives.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
- Anticancer Mechanism : Induction of apoptosis through modulation of signaling pathways such as p53 and NF-kB.
- Enzyme Inhibition : Competitive inhibition at enzyme active sites, leading to reduced substrate turnover.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against multidrug-resistant strains. The findings indicated that compounds similar to this compound exhibited significant inhibitory effects against Acinetobacter baumannii and Candida auris, suggesting potential for clinical applications in treating resistant infections .
Case Study 2: Anticancer Activity
In another study focusing on A549 lung cancer cells, derivatives were tested for cytotoxicity. Results showed that certain modifications to the pyrrolidine structure enhanced anticancer activity, highlighting the importance of structural optimization in drug design .
Propiedades
IUPAC Name |
1-(benzenesulfonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)9-6-7-12(8-9)17(15,16)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDVDNNZPHRWQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













